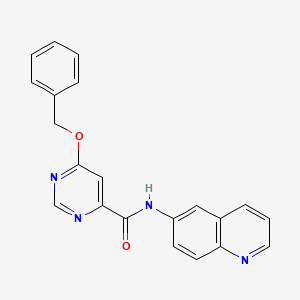![molecular formula C19H23N3O3 B6426866 2-(2-methylphenoxy)-1-{4-[(2-methylpyrimidin-4-yl)oxy]piperidin-1-yl}ethan-1-one CAS No. 2097914-99-1](/img/structure/B6426866.png)
2-(2-methylphenoxy)-1-{4-[(2-methylpyrimidin-4-yl)oxy]piperidin-1-yl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methylphenoxy)-1-{4-[(2-methylpyrimidin-4-yl)oxy]piperidin-1-yl}ethan-1-one (also known as 2-MMPP or 2MPP) is an organic compound that has been studied for its potential applications in medicine, biochemistry, and other fields. It is a heterocyclic compound, containing both an aromatic ring and a piperidine ring, which makes it an interesting target for further research. The compound has been synthesized in the laboratory, and its structure and properties have been characterized.
Scientific Research Applications
2-MMPP has been studied for its potential applications in medicine, biochemistry, and other fields. It has been shown to have anti-inflammatory and anti-bacterial properties, and has been studied as a potential treatment for bacterial infections. It has also been studied as a potential cancer therapeutic agent, as it has been shown to inhibit the growth of some types of cancer cells. Additionally, 2-MMPP has been studied for its potential as a neuroprotective agent, as it has been shown to protect neurons from damage in animal models.
Mechanism of Action
The mechanism of action of 2-MMPP is not yet fully understood, though some research has been done to elucidate its effects. It is believed that 2-MMPP works by binding to cell membrane proteins and interfering with their function. This can lead to inhibition of cell growth and other effects. Additionally, 2-MMPP has been shown to inhibit the activity of some enzymes, which may also contribute to its effects.
Biochemical and Physiological Effects
2-MMPP has been studied for its potential effects on biochemical and physiological processes. It has been shown to inhibit the growth of some types of bacteria, and to have anti-inflammatory and anti-bacterial properties. Additionally, it has been studied as a potential cancer therapeutic agent, as it has been shown to inhibit the growth of some types of cancer cells. It has also been studied for its potential as a neuroprotective agent, as it has been shown to protect neurons from damage in animal models.
Advantages and Limitations for Lab Experiments
The advantages of using 2-MMPP in laboratory experiments include its low cost, its availability, and its relatively low toxicity. Additionally, its structure and properties have been well-characterized, making it a good target for further research. However, there are some limitations to using 2-MMPP in laboratory experiments, such as the fact that its mechanism of action is not yet fully understood, and that its effects may vary depending on the experimental conditions.
Future Directions
Future research on 2-MMPP could focus on further elucidating its mechanism of action, as well as exploring its potential applications in medicine and biochemistry. Additionally, research could be done to explore its potential as an anti-cancer agent, as well as its potential as a neuroprotective agent. Additionally, further research could be done to explore its potential for use in other fields, such as agriculture or industrial processes. Finally, research could be done to explore the effects of different concentrations of 2-MMPP on various biological systems.
Synthesis Methods
2-MMPP can be synthesized in the laboratory by a variety of methods. One method involves the reaction of 2-methylphenol with 2-methylpyrimidine-4-yloxy-1-piperidine in the presence of a base such as sodium hydroxide. The reaction produces a salt which is then isolated and purified. The product can be further purified by recrystallization or chromatography.
properties
IUPAC Name |
2-(2-methylphenoxy)-1-[4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-14-5-3-4-6-17(14)24-13-19(23)22-11-8-16(9-12-22)25-18-7-10-20-15(2)21-18/h3-7,10,16H,8-9,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGKBPZSMTHANDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCC(CC2)OC3=NC(=NC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({1-[(5-ethylthiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)-1,3-thiazole](/img/structure/B6426804.png)
![2-({1-[(5-chlorothiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)-1,3-thiazole](/img/structure/B6426810.png)
![2-{[1-(4-ethoxy-3-fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole](/img/structure/B6426824.png)
![1-(3-{[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]sulfonyl}phenyl)ethan-1-one](/img/structure/B6426831.png)
![2-(3-methylphenyl)-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]ethan-1-one](/img/structure/B6426845.png)
![3-{1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione](/img/structure/B6426846.png)
![3-{1-[3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanoyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione](/img/structure/B6426848.png)
![3-{1-[(5-chlorothiophen-2-yl)sulfonyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione](/img/structure/B6426849.png)
![3-{1-[(5-bromothiophen-2-yl)sulfonyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione](/img/structure/B6426854.png)
![3-[1-(4-fluoro-2-methylbenzenesulfonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione](/img/structure/B6426864.png)
![4-{[1-(3-chloro-4-fluorobenzenesulfonyl)piperidin-4-yl]oxy}-2-methylpyrimidine](/img/structure/B6426872.png)
![4-(dimethylsulfamoyl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzamide](/img/structure/B6426873.png)
![4-methyl-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}quinoline-6-carboxamide](/img/structure/B6426878.png)
